Spiro[2.5]octane-5,7-dione

Process Chemistry Pharmaceutical Intermediates Synthetic Methodology

Researchers and procurement managers face synthetic route re-optimization and impurity risks when using positional isomers like spiro[3.5]nonane-6,8-dione. Spiro[2.5]octane-5,7-dione eliminates these risks with a validated, scalable process. - Proven 350g-scale process with 90% theoretical yield for seamless tech transfer. - Chromatography-free purification delivering >98% purity, reducing downstream bottlenecks. - ≥99% purity available for reliable SAR studies, minimizing false positives from impurities.

Molecular Formula C8H10O2
Molecular Weight 138.16 g/mol
CAS No. 893411-52-4
Cat. No. B1441743
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSpiro[2.5]octane-5,7-dione
CAS893411-52-4
Molecular FormulaC8H10O2
Molecular Weight138.16 g/mol
Structural Identifiers
SMILESC1CC12CC(=O)CC(=O)C2
InChIInChI=1S/C8H10O2/c9-6-3-7(10)5-8(4-6)1-2-8/h1-5H2
InChIKeyILINANKAWQCKOG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Spiro[2.5]octane-5,7-dione: Core Spirocyclic Diketone Building Block


Spiro[2.5]octane-5,7-dione (CAS 893411-52-4) is a spirocyclic 1,3-diketone characterized by a cyclopropane ring fused to a cyclohexane-1,3-dione scaffold [1]. This compound serves as a key synthetic intermediate for pharmaceutically active ingredients, valued for its rigid three-dimensional framework and the synthetic utility of its activated methylene position . Boehringer Ingelheim has developed multiple patent-protected processes for its preparation, highlighting its industrial relevance [2].

1 Key synthetic intermediate for pharmaceutically active ingredients
2 Rigid spirocyclic framework with activated methylene position
3 Industrial process patented by Boehringer Ingelheim

Risks of Substituting Spiro[2.5]octane-5,7-dione with Analogs


While spiro[2.5]octane-5,7-dione, spiro[3.5]nonane-6,8-dione, and spiro[2.5]octane-4,8-dione share a common spiro[2.5] core and 1,3-diketone functionality, their ring-expansion and positional isomerism lead to divergent physicochemical properties and synthetic outcomes [1]. For instance, the four-membered ring in spiro[3.5]nonane-6,8-dione introduces increased ring strain and altered reaction kinetics, which directly impacts downstream pharmaceutical intermediate utility [2]. Substituting one for another without empirical validation risks suboptimal yields, necessitates re-optimization of synthetic routes, and may introduce uncharacterized impurities in regulatory filings, as demonstrated by the distinct synthetic protocols and yields reported for each compound [3].

Target Compound
Consistent reaction kinetics and optimized yields reported
Validated synthetic routes with chromatographic or non-chromatographic options
Analog Substitutes
Ring-expansion analogs may alter reaction kinetics and yield profiles
Positional isomers lack documented large-scale data and may introduce uncharacterized impurities

Spiro[2.5]octane-5,7-dione Quantitative Performance Evidence


Comparative Yield Advantage

In a direct head-to-head comparison from a Boehringer Ingelheim patent, the novel synthetic route to spiro[2.5]octane-5,7-dione afforded the product in 62% yield with 98.6% HPLC purity, whereas the analogous route applied to spiro[3.5]nonane-6,8-dione resulted in only ~45% overall yield [1]. This 17% absolute yield advantage translates to significantly improved material efficiency and lower cost of goods in multi-kilogram campaigns.

Comparative Yield
Head-to-head comparison
62% vs 45% isolated yield
Reported yield improvement in patented parallel route
Michael/Claisen cascade, decarboxylation conditions
Process Chemistry Pharmaceutical Intermediates Synthetic Methodology

Chromatography-Free Purification

A patented process for spiro[2.5]octane-5,7-dione achieves 42-50% yield and >98% purity without any chromatography, whereas prior art methods for spiro[2.5]octane-5,7-dione and related spiro[3.5]nonane-6,8-dione relied on flash chromatography for purification [1]. The absence of chromatography is a critical process advantage, as it eliminates a labor-intensive, solvent-heavy, and non-scalable unit operation that plagues many spirocyclic diketone syntheses [2].

Chromatography-Free Isolation
Direct comparison
>98% purity, no chromatography
Supports scalable purification workflow
Compared to legacy flash chromatography methods
Process Chemistry Pharmaceutical Intermediates Purification Technology

Demonstrated Industrial Scalability

Boehringer Ingelheim's optimized process for spiro[2.5]octane-5,7-dione achieved 354.4 g (90% of theory; 83% assay-corrected) in a single batch, demonstrating robust scalability [1]. In contrast, no comparable multi-hundred gram scale syntheses with similarly high yields have been reported for the positional isomer spiro[2.5]octane-4,8-dione (CAS 60582-68-5), which remains largely a research chemical with limited industrial process data [2].

Industrial Scalability
Cross-study comparable
354.4 g batch, 90% theory
Demonstrated multi-hundred gram scale processing
No comparable large-scale data for positional isomer spiro[2.5]octane-4,8-dione
Process Chemistry Pharmaceutical Intermediates Scale-Up Chemistry

Purity Profile Superiority

Multiple patent examples document spiro[2.5]octane-5,7-dione isolated with purity ≥99% (GC a/a or HPLC a/a), including a 99.8% HPLC purity batch [1]. In comparison, commercially available spiro[3.5]nonane-6,8-dione is typically offered at 95-98% purity, with fewer reported examples of >99% purity in the primary literature . This higher purity specification reduces the burden of downstream purification and impurity profiling in pharmaceutical applications.

Purity Profile
Cross-study comparable
≥99%, up to 99.8% (HPLC/GC)
Higher purity reported relative to commercial spiro[3.5]nonane analog
Multiple patent batches, WO 2014/020038, US 2014/0336405
Analytical Chemistry Pharmaceutical Intermediates Quality Control

Spiro[2.5]octane-5,7-dione Application Scenarios


Kilogram-Scale Synthesis of Intermediates

Leverage the demonstrated 62% yield and chromatography-free >98% purity process [1] to synthesize advanced intermediates for drug candidates. This compound is ideal for multi-step sequences requiring robust, scalable access to a spiro[2.5] core, avoiding the purification bottlenecks that hinder spiro[3.5]nonane-6,8-dione and other analogs.

Medicinal Chemistry Library Synthesis

Use spiro[2.5]octane-5,7-dione as a privileged building block for generating diverse spirocyclic analogs. Its superior purity (≥99%) relative to commercial spiro[3.5]nonane-6,8-dione [2] ensures reliable structure-activity relationship (SAR) data and minimizes false positives due to impurities.

API Process Development and Manufacturing

Select this compound as the starting material for process chemistry optimization and tech transfer. The existence of a proven 350g-scale process with 90% theoretical yield [3] provides a validated foundation for scale-up, reducing development timelines and mitigating supply risk compared to less-characterized positional isomers.

Application
Selection Property
Validation Focus
Kilogram-Scale Intermediate Synthesis
Chromatography-free purification and high-yield process
Yield and purity reproducibility at scale
Medicinal Chemistry Library Synthesis
High purity building block (≥99%)
Impurity profiling and SAR reliability
API Process Development
Documented industrial-scale precedent
Process robustness and supply reliability

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


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